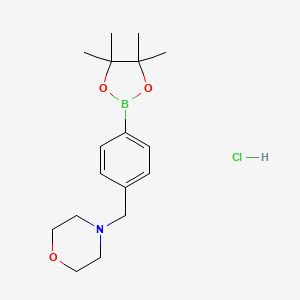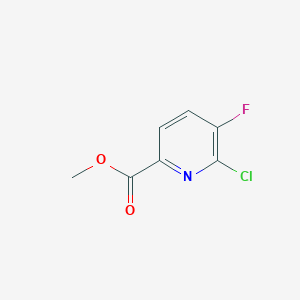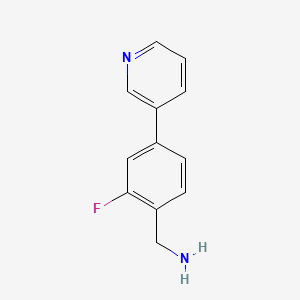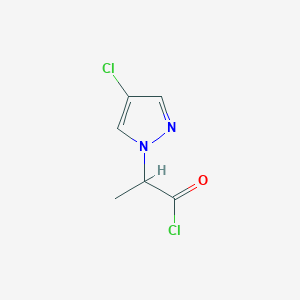
2-(Cyclohexylamino)-1-(4-Fluorphenyl)ethanon
Übersicht
Beschreibung
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone, commonly referred to as 2C-F, is an analog of the phenethylamine family of compounds. It was first synthesized in the early 1970s by Alexander Shulgin and is a psychoactive compound with hallucinogenic properties. It is structurally related to the phenethylamine family of compounds and is known to have a wide range of effects on the human body. The effects of 2C-F are similar to those of other psychedelics, such as LSD, psilocybin, and mescaline.
Wissenschaftliche Forschungsanwendungen
Optoelektronische Systeme
2-(Cyclohexylamino)-1-(4-Fluorphenyl)ethanon: kann als Vorläufer bei der Synthese von Verbindungen dienen, die in optoelektronischen Systemen verwendet werden. So wurden beispielsweise ähnliche fluorierte Verbindungen zur Herstellung von perovskitbasierten optoelektronischen Bauelementen wie Solarzellen eingesetzt. Diese Materialien profitieren von der Einführung eines fluorierten organischen Abstandshalters, der ein starkes Dipolfeld induzieren kann, was die Ladungsdissoziation erleichtert und die Energieumwandlungseffizienz verbessert .
Analytische Chemie
In der analytischen Chemie wurden die strukturellen Merkmale von Verbindungen, die mit This compound verwandt sind, mit Techniken wie Ionisationsverlust-stimulierter Raman-Spektroskopie untersucht. Solche Studien liefern Einblicke in intra- und intermolekulare Wechselwirkungen, die für das Verständnis der Stabilisierung von Molekülclustern entscheidend sind .
Wirkmechanismus
The mechanism of action of 2C-F is not yet fully understood. However, it is believed to act as an agonist at serotonin 5-HT2A and 5-HT2C receptors, as well as at dopamine D2 receptors. It is also believed to act as an antagonist at serotonin 5-HT1A receptors. It is thought that the effects of 2C-F are mediated by these receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
The effects of 2C-F on the human body are similar to those of other psychedelics. It has been shown to produce a range of perceptual and cognitive effects, including changes in perception, altered states of consciousness, and feelings of euphoria. It can also produce visual and auditory hallucinations, as well as changes in thought patterns and emotions. Additionally, it has been shown to produce physiological effects, including increased heart rate, increased blood pressure, and increased body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
2C-F has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound to use in experiments. Additionally, it is relatively safe to use in laboratory experiments, as it has a low toxicity and is not known to be addictive. However, it is still important to use caution when handling and using 2C-F in laboratory experiments, as it can still produce psychoactive effects.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2C-F. One potential direction is to explore its potential therapeutic and medical applications. Additionally, further research could be conducted to explore the mechanisms of action of 2C-F and to better understand its effects on the human body. Additionally, further research could be conducted to explore the potential for 2C-F to be used as a recreational drug. Finally, further research could be conducted to explore the potential for 2C-F to be used as an industrial chemical.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-12-8-6-11(7-9-12)14(17)10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFWWXGDWNBAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






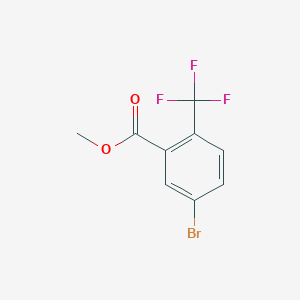

![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)
![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)

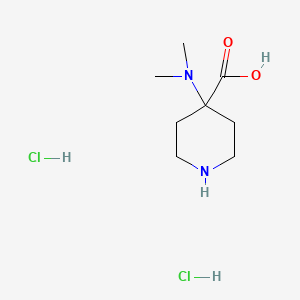
![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
